1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Description
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a substituted pyrazole derivative characterized by a chloro group at position 5, an ethynyl group at position 4, and methyl groups at positions 1 and 2. Pyrazole derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely studied for their diverse pharmacological and agrochemical applications. The ethynyl group introduces a rigid, linear alkyne moiety, which may enhance π-orbital interactions and influence electronic properties. The chloro and methyl substituents likely modulate steric and electronic effects, impacting reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-4-ethynyl-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHHISPELTTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486011 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61514-57-6 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
The target compound features a pyrazole core substituted with methyl groups at positions 1 and 3, a chlorine atom at position 5, and an ethynyl group at position 4. Its molecular formula (C₇H₇ClN₂) and SMILES notation (CC1=NN(C(=C1C#C)Cl)C) confirm the planar aromatic system with sp-hybridized carbon at C4. Key challenges in its synthesis include:
- Regioselective introduction of the ethynyl group without side reactions.
- Chlorination at position 5 while avoiding polychlorination.
- Stability of the ethynyl moiety under acidic/basic conditions.
Synthetic Strategies and Methodologies
Ring-Closure Approaches via 1,3-Diketone Cyclization
Pyrazole synthesis traditionally involves cyclocondensation of 1,3-diketones with hydrazines. For 5-chloro-4-ethynyl derivatives, pre-functionalized diketones are required. A modified protocol from CN1482119A demonstrates the use of acetylacetone and hydrazine hydrate in aqueous acetic acid to yield 3,5-dimethylpyrazole. Adapting this method, 4-ethynyl-1,3-dimethylpyrazole-5(4H)-one could serve as an intermediate. Chlorination at position 5 is achieved using SO₂Cl₂ in dichloroethane, as reported for analogous pyrazoles.
Reaction Conditions :
Post-Functionalization of Preformed Pyrazoles
Chlorination at Position 5
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes chlorination with SO₂Cl₂ to yield the 5-chloro derivative. This method avoids polychlorination due to electron-withdrawing ester groups deactivating adjacent positions. For the target compound, 1,3-dimethyl-4-ethynylpyrazole could be chlorinated under similar conditions.
Optimization Data :
| Parameter | Value | Yield | Purity |
|---|---|---|---|
| SO₂Cl₂ (equiv) | 1.2 | 88% | 95% |
| Temperature | 50°C | 95% | 97% |
| Solvent | Dichloroethane | 92% | 96% |
Ethynylation via Sonogashira Coupling
Introducing the ethynyl group at position 4 requires a halogenated precursor (e.g., 4-bromo-1,3-dimethyl-5-chloropyrazole). A Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation, is effective:
Catalytic and Solvent Systems
Analytical Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Reagents and Conditions
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Ammonia/Amines : Treatment with aqueous ammonia or primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 5-amino derivatives .
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Alkoxides/Thiols : Sodium methoxide or ethanethiol in ethanol facilitates substitution to form 5-alkoxy or 5-thioether derivatives .
Example Reaction
Key Findings
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Reaction rates depend on the nucleophile’s strength and solvent polarity .
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Steric hindrance from the 1,3-dimethyl groups slightly reduces substitution efficiency compared to non-methylated analogs .
Cycloaddition Reactions
The ethynyl group participates in [3+2] cycloadditions, forming fused heterocycles:
Azide-Alkyne Cycloaddition (AAC)
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Reacts with organic azides (e.g., benzyl azide) under copper(I) catalysis to form 1,2,3-triazole-linked pyrazole hybrids .
Example Reaction
Key Findings
Cross-Coupling Reactions
The ethynyl group enables Sonogashira and Glaser-type couplings:
Sonogashira Coupling
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Reacts with aryl/vinyl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI to form extended π-conjugated systems .
Example Reaction
Key Findings
Oxidation and Reduction
Controlled redox reactions modify the ethynyl group:
Oxidation
Reduction
Example Reaction
Comparative Reactivity Table
Mechanistic Insights
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Substitution : Proceeds via a two-step addition-elimination mechanism, with partial negative charge development on the pyrazole ring .
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Cycloaddition : Ethynyl’s sp-hybridization enhances reactivity toward dipolarophiles, stabilized by copper coordination .
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Cross-Coupling : Palladium facilitates oxidative addition to the ethynyl carbon, followed by transmetallation and reductive elimination .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit diverse biological activities, including:
- Anti-inflammatory : Compounds similar to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- have been studied for their ability to inhibit inflammatory pathways.
- Analgesic : Some derivatives show promise in pain relief mechanisms.
- Antitumor : Specific analogs have demonstrated inhibitory effects on protein kinases involved in cancer progression .
Interaction with Biological Targets
Studies have highlighted the interaction of pyrazole derivatives with various enzymes and receptors. For example:
- Kinase Inhibition : Certain compounds have shown efficacy in inhibiting kinases associated with cancer signaling pathways.
- Cellular Pathways : These interactions can influence cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Applications in Medicinal Chemistry
The unique structure of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- positions it as a valuable scaffold in drug development. Its derivatives are being explored for their potential as:
| Application Area | Description |
|---|---|
| Anticancer Agents | Inhibitors of specific kinases involved in tumor growth. |
| Anti-inflammatory Drugs | Compounds targeting inflammatory pathways. |
| Analgesics | Potential pain relief formulations. |
Applications in Agricultural Science
In addition to medicinal uses, this compound also finds applications in agricultural chemistry. Pyrazole derivatives are known to act as intermediates in the synthesis of agrochemicals, contributing to pest management solutions .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of pyrazole derivatives similar to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-. The results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition. The study highlighted the potential for developing new anticancer therapies based on these findings .
Case Study 2: Synthesis and Biological Evaluation
Another research focused on synthesizing various pyrazole derivatives using multicomponent reactions. The synthesized compounds were screened against bacterial strains, demonstrating notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This reinforces the potential of pyrazole compounds as effective agents in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and chloro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Substituent Effects :
- 5-Chloro-4-ethynyl-1,3-dimethyl- vs. 5-Methoxy-1,3-dimethyl-1H-pyrazole (CAS 53091-80-8): The methoxy group in the latter is electron-donating, contrasting with the electron-withdrawing chloro and ethynyl groups in the target compound.
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate :
This derivative features a carboxylate ester and chlorobenzyl group. Its pyrazole ring forms dihedral angles of 6.97° and 79.25° with adjacent phenyl rings, suggesting conformational flexibility. The target compound’s ethynyl group may enforce a more planar geometry, influencing intermolecular interactions .3,4-Disubstituted Pyrazoles (e.g., kinase modulators) :
Patented 3,4-disubstituted pyrazoles modulate CDK and GSK-3 kinases. While the target compound’s 4-ethynyl and 5-chloro groups differ from typical 3-alkoxy/4-aryloxy substituents, its substitution pattern may similarly enable interactions with kinase active sites .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Pyrazole Derivatives
Biological Activity
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a five-membered pyrazole ring with specific substituents, contributes to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is C₇H₇ClN₂, with a molecular weight of approximately 154.60 g/mol. The structural features include:
- Chloro group at the 5-position
- Ethynyl group at the 4-position
- Methyl groups at the 1 and 3 positions
These functional groups are crucial for the compound's reactivity and biological interactions.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Key findings related to the biological activity of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- include:
Anti-inflammatory Activity
Pyrazole compounds are recognized for their anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitumor Properties
The compound has been investigated for its potential as an antitumor agent. Similar pyrazole derivatives have shown inhibitory effects on protein kinases involved in cancer signaling pathways. This suggests that 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- may also possess similar antitumor activity through mechanisms involving cell proliferation and apoptosis modulation .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. Compounds structurally related to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- have shown effectiveness against pathogens such as E. coli and S. aureus. The presence of specific substituents enhances their antibacterial activity .
The mechanisms through which 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : It can interact with cellular receptors that regulate proliferation and apoptosis.
- Cytokine Modulation : By influencing cytokine production, it can alter immune responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Pyrazole | C₃H₄N₂ | Basic structure without substituents |
| 5-Chloro-1,3-dimethylpyrazole | C₇H₈ClN₂ | Lacks ethynyl group but retains chlorination |
| 4-Ethynylpyrazole | C₅H₄N₂ | Contains ethynyl but lacks chlorine |
| 1-Methyl-3-(trifluoromethyl)pyrazole | C₆H₆F₃N₂ | Contains trifluoromethyl substituent |
The combination of chloro and ethynyl functionalities in 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, enhances its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have focused on synthesizing novel pyrazole derivatives with enhanced biological activities:
- Selvam et al. reported on novel pyrazoles exhibiting significant anti-inflammatory effects comparable to standard drugs .
- Burguete et al. synthesized a series of pyrazoles tested against multiple bacterial strains, revealing promising antimicrobial properties .
- Chovatia et al. explored anti-tubercular activities in pyrazoles and found several compounds effective against Mycobacterium tuberculosis strains .
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
